Product packaging for 4-Chloro-5-fluoro-2-iodophenol(Cat. No.:CAS No. 1235407-15-4)

4-Chloro-5-fluoro-2-iodophenol

Cat. No.: B1428405
CAS No.: 1235407-15-4
M. Wt: 272.44 g/mol
InChI Key: JYIBHSJYZKHWTI-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-iodophenol (CAS 1235407-15-4) is a polyhalogenated aromatic compound of high interest in advanced chemical synthesis. With a defined molecular formula and a purity of 95% , it serves as a versatile precursor, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, to assemble complex biaryl structures relevant in medicinal and agrochemical development . The presence of iodine, chlorine, and fluorine atoms on the phenol core makes it a valuable intermediate for further functionalization; the iodine is highly reactive in metal-catalyzed reactions, while the chloro and fluoro substituents enhance the compound's stability and lipophilicity, influencing the bioavailability of resulting molecules . This compound is characterized as a stable solid under recommended storage conditions of 4-8°C . As a handling precaution, it carries the warning signal word and hazard statements H315, H319, and H335, indicating it can cause skin and eye irritation and may cause respiratory irritation . This product is strictly for research use only and is not intended for human or veterinary applications. References This product description is based on information available from commercial chemical suppliers and scientific literature. For safe handling procedures, please consult the Safety Data Sheet (SDS) for this compound .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClFIO B1428405 4-Chloro-5-fluoro-2-iodophenol CAS No. 1235407-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-fluoro-2-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFIO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIBHSJYZKHWTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation of 4 Chloro 5 Fluoro 2 Iodophenol

Influence of Halogen Substituents on Aromatic Reactivity and Electronic Properties

The magnitude of these effects varies among the halogens based on their electronegativity and ability to donate a lone pair to the aromatic system. Fluorine is the most electronegative, exerting the strongest -I effect. The combined influence of these groups creates an electron-poor aromatic ring compared to phenol (B47542) itself, yet with specific sites activated or deactivated for substitution reactions.

Table 1: Electronic Influence of Substituents on the Aromatic Ring

SubstituentPositionInductive Effect (-I)Resonance Effect (+R)Overall Effect on Reactivity
-OH1Weakly WithdrawingStrongly DonatingActivating
-I2WithdrawingWeakly DonatingDeactivating
-Cl4Strongly WithdrawingWeakly DonatingDeactivating
-F5Very Strongly WithdrawingWeakly DonatingDeactivating

This table summarizes the general electronic effects of the substituents present on the 4-Chloro-5-fluoro-2-iodophenol ring.

Nucleophilic Aromatic Substitution Reactions Involving Halogen Atoms

Nucleophilic Aromatic Substitution (SNAr) typically requires an aromatic ring to be activated by the presence of strong electron-withdrawing groups, such as a nitro group, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgyoutube.com In this compound, the cumulative inductive effect of the three halogen atoms renders the ring electron-deficient and thus susceptible to SNAr, albeit less readily than a nitro-substituted analogue.

An interesting aspect of SNAr reactions is the leaving group ability of the halogens. Contrary to trends in aliphatic systems, fluorine can be the best leaving group in SNAr. youtube.comyoutube.com This is because the rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the halogen. The high electronegativity of fluorine creates a significant partial positive charge on the attached carbon, making it more electrophilic and accelerating the nucleophilic attack. youtube.comyoutube.com Therefore, under suitable conditions with a strong nucleophile, substitution could potentially occur at the fluorine or chlorine positions. However, the C-I bond is the most labile and is more prone to cleavage in other reaction types, such as metal-catalyzed couplings.

Electrophilic Aromatic Substitution Pathways on the Phenolic Ring

In Electrophilic Aromatic Substitution (EAS), an electrophile attacks the electron-rich aromatic ring. masterorganicchemistry.comyoutube.com The regiochemical outcome is determined by the directing effects of the existing substituents. The hydroxyl group is a powerful activating ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. youtube.com The halogen atoms are deactivating but are also ortho-, para-directors.

In this compound, the directing effects are as follows:

-OH group (at C1): Strongly directs to C2, C4, and C6.

-I group (at C2): Weakly directs to C1, C3, and C5.

-Cl group (at C4): Directs to C3 and C5.

-F group (at C5): Directs to C2, C4, and C6.

The powerful activating effect of the hydroxyl group is dominant. It strongly favors substitution at positions 2, 4, and 6. Since positions 2 and 4 are already occupied, the only available position strongly activated by the hydroxyl group is C6. While there may be some steric hindrance from the adjacent iodine atom at C2, electrophilic attack is most likely to occur at the C6 position.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Ullmann)

This class of reactions represents one of the most significant areas of reactivity for this compound, owing to the different reactivities of its three carbon-halogen bonds. nih.govdntb.gov.uarsc.org These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at specific positions.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend: C-I > C-Br > C-OTf >> C-Cl. tcichemicals.com The carbon-iodine bond is the weakest and most polarizable, making it the most susceptible to oxidative addition to a low-valent transition metal catalyst, which is the initial step in many catalytic cycles. This differential reactivity allows for highly selective functionalization at the C2 position of this compound, leaving the C-Cl and C-F bonds intact.

Suzuki Reaction: The C-I bond can be selectively coupled with boronic acids or their derivatives in the presence of a palladium catalyst and a base to form a new C-C bond. tcichemicals.com

Sonogashira Reaction: This reaction enables the coupling of the C-I bond with terminal alkynes, utilizing a palladium catalyst and a copper(I) co-catalyst, to synthesize arylalkynes. wikipedia.orglibretexts.orgorganic-chemistry.org

Ullmann Reaction: Traditionally a copper-catalyzed reaction, the Ullmann coupling can be used to form C-C (biaryls) or C-O bonds (diaryl ethers) from aryl halides. organic-chemistry.orgnih.govnih.gov The C-I bond is the most reactive site for this transformation.

Table 2: Relative Reactivity of Carbon-Halogen Bonds in Palladium-Catalyzed Cross-Coupling

BondBond Dissociation Energy (approx. kJ/mol)Relative Reactivity
C-F~544Very Low
C-Cl~400Low
C-I~270High

This table highlights the significant difference in bond strength, which dictates the selective activation of the C-I bond in cross-coupling reactions.

The carbon-chlorine and carbon-fluorine bonds are significantly stronger and less reactive than the carbon-iodine bond. Activating aryl chlorides in cross-coupling reactions typically requires specialized, highly active catalysts (e.g., those with bulky, electron-rich phosphine ligands) and often more forcing reaction conditions. tcichemicals.comorganic-chemistry.org

The C-F bond is the strongest carbon-halogen bond and is exceptionally robust, generally remaining inert under conditions used for C-I or even C-Cl bond coupling. mdpi.com The activation of C-F bonds is a specialized field of research and requires highly reactive catalytic systems or specific substrate features not present here. mdpi.com This inertness is synthetically advantageous, as it ensures that cross-coupling reactions on this compound proceed with high regioselectivity at the iodine-substituted position.

Oxidative and Reductive Transformations of the Phenolic Moiety

The phenolic hydroxyl group itself is a site of reactivity. Under oxidative conditions, phenols can be converted to quinones, although this transformation can be complex with polysubstituted rings.

A more common transformation involves the deprotonation of the phenol with a base to form a phenoxide. This phenoxide is a potent nucleophile and is the key intermediate in Ullmann-type ether synthesis, where it can be coupled with another aryl halide to form a diaryl ether. nih.gov

Reductive transformations targeting the halogen substituents are also possible. For instance, related compounds like 4-chloro-2-fluorophenol can undergo reductive dechlorination. In the case of this compound, catalytic hydrogenation could potentially lead to the reductive cleavage of the C-I bond (hydrogenolysis) due to its lability, offering another pathway for selective modification at the C2 position.

Studies of Reaction Mechanisms and Intermediate Species

The chemical reactivity of this compound is exemplified in its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While specific mechanistic studies exclusively focused on this compound are not extensively detailed in publicly available literature, a comprehensive understanding of its reaction pathways and intermediate species can be inferred from the well-established mechanism of the Suzuki-Miyaura reaction, particularly with respect to ortho-substituted halophenols.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. The reaction typically involves an organohalide, an organoboron compound, a palladium catalyst, and a base. yonedalabs.comwikipedia.org In the case of this compound, the iodine atom serves as the reactive site for the coupling reaction due to the greater reactivity of the C-I bond compared to the C-Cl bond in the key step of oxidative addition to the palladium catalyst. libretexts.org

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction provides a framework for understanding the transformation of this compound. This cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Catalytic Cycle of Suzuki-Miyaura Coupling Involving this compound

StepDescriptionIntermediate Species
1. Oxidative Addition The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step. libretexts.org The greater reactivity of the C-I bond ensures selective activation at the 2-position.A Pd(II) complex, where the palladium is bonded to the aryl group of the phenol and the iodide.
2. Transmetalation The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This step requires the presence of a base to activate the organoboron compound. organic-chemistry.orgA diaryl-palladium(II) complex, containing both the substituted phenol group and the organic group from the boronic acid.
3. Reductive Elimination The two organic groups on the palladium(II) complex are coupled and eliminated from the metal center, forming the final biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgThe final coupled product and the regenerated Pd(0) catalyst.

Detailed Research Findings on the Reaction Mechanism:

While direct experimental data on the intermediates in reactions of this compound is scarce, extensive research on the Suzuki-Miyaura reaction of related halophenols provides significant insights.

Oxidative Addition: The oxidative addition of aryl halides to a Pd(0) complex is the initial and often rate-limiting step. libretexts.org For this compound, the C-I bond is significantly weaker and more polarizable than the C-Cl bond, leading to highly selective oxidative addition at the ortho position to the hydroxyl group. The presence of the hydroxyl group can also influence the rate and efficiency of this step, potentially through coordination to the palladium center.

Intermediate Species: The primary intermediate following oxidative addition is an arylpalladium(II) halide complex. In the context of the Suzuki coupling of this compound with a generic arylboronic acid (Ar-B(OH)₂), the key intermediates would be:

Oxidative Addition Product: A square planar Pd(II) complex, formally represented as [Pd(Ar')(I)(L)₂], where Ar' is the 4-chloro-5-fluoro-2-hydroxyphenyl group and L represents the phosphine ligands on the palladium catalyst.

Transmetalation Intermediate: Following the reaction with the activated boronate, a diarylpalladium(II) complex, [Pd(Ar')(Ar)(L)₂], is formed. The exact mechanism of transmetalation is complex and can involve different pathways depending on the specific reaction conditions, including the base and solvent used. wikipedia.org

Role of Ligands and Base: The choice of ligands on the palladium catalyst and the base used are crucial for the reaction's success. Ligands, typically phosphines, stabilize the palladium complexes and influence their reactivity. wikipedia.org The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species. organic-chemistry.org

Spectroscopic and Structural Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

¹H NMR Spectroscopy: Proton NMR spectroscopy of 4-chloro-5-fluoro-2-iodophenol is predicted to show distinct signals for the aromatic protons. The chemical shifts are influenced by the electronic effects of the halogen and hydroxyl substituents. The electron-withdrawing nature of the halogens and the hydroxyl group's ability to donate electron density via resonance will cause the aromatic protons to appear in a specific region of the spectrum. Spin-spin coupling between adjacent protons and with the fluorine atom would result in complex splitting patterns, allowing for the assignment of each proton to its specific position on the benzene (B151609) ring.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to the attached substituents. The carbon atoms bonded to the electronegative halogens and the oxygen of the hydroxyl group are expected to be significantly deshielded and appear at lower field (higher ppm values).

To illustrate the expected shifts, a comparative analysis of related halophenols is useful:

CompoundSolvent¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
4-Chlorophenol CDCl₃δ 7.19 (d, 2H), 6.77 (d, 2H), 4.87 (s, br, 1H) rsc.orgδ 154.2, 129.4, 125.5, 116.6 rsc.org
2-Iodophenol CDCl₃δ 7.75 (dd, 1H), 7.29 (ddd, 1H), 6.90 (dd, 1H), 6.70 (ddd, 1H), 5.39 (s, 1H)δ 155.0, 139.1, 129.6, 122.5, 115.4, 86.1

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are characteristic of specific bonds and functional groups, providing a molecular fingerprint.

IR Spectroscopy: The IR spectrum of this compound is expected to exhibit a prominent broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadening is due to hydrogen bonding. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the benzene ring are expected in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the phenol (B47542) should be observable around 1200 cm⁻¹. The C-halogen (C-Cl, C-F, C-I) stretching vibrations will be found in the fingerprint region (below 1300 cm⁻¹), with the C-I stretch having the lowest frequency due to the high mass of iodine.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C-halogen bonds may also be more readily observed in the Raman spectrum compared to the IR.

CompoundKey IR Absorption Bands (cm⁻¹)
4-Chlorophenol O-H stretch: ~3350 (broad), Aromatic C-H stretch: ~3050, C=C stretch: ~1600, 1500, C-O stretch: ~1230, C-Cl stretch: ~1090 chemicalbook.com
2-Iodophenol O-H stretch: ~3450 (broad), Aromatic C-H stretch: ~3060, C=C stretch: ~1580, 1470, C-O stretch: ~1250, C-I stretch: (below 1000) chemicalbook.comnist.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

For this compound (C₆H₃ClFIO), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. The presence of chlorine and its isotopic pattern (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic M+2 peak, which is a definitive indicator of a chlorine-containing compound.

Electron ionization (EI) would likely lead to fragmentation. Common fragmentation pathways for phenols include the loss of a hydrogen atom, the hydroxyl radical, and carbon monoxide. The presence of halogens would also influence the fragmentation, with potential losses of the halogen atoms or halogen-containing fragments. The fragmentation pattern provides a unique fingerprint that can be used to confirm the structure.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectral Fragments (m/z)
4-Chlorophenol C₆H₅ClO128.56128 (M⁺), 93, 65, 64, 63 nist.gov
2-Iodophenol C₆H₅IO220.01220 (M⁺), 93, 65 chemicalbook.comnist.gov

X-ray Crystallography for Solid-State Structural Determination (if applicable to analogues)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of this compound would be a prerequisite, the technique would provide unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding, in the solid state.

Studies on analogues like 4-amino-2,6-dichlorophenol (B1218435) have shown that intermolecular hydrogen bonding plays a crucial role in the crystal packing, often forming infinite chains or sheets slideshare.netresearchgate.net. In the case of this compound, the phenolic hydroxyl group would be a primary hydrogen bond donor, and the oxygen and halogen atoms could act as acceptors. The presence of iodine also introduces the possibility of halogen bonding, a non-covalent interaction that can significantly influence the crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like phenols exhibit characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the substituents on the aromatic ring.

For this compound, the benzene ring is the primary chromophore. The hydroxyl and halogen substituents will act as auxochromes, modifying the absorption maxima (λ_max) and molar absorptivity (ε). The hydroxyl group, being an activating group, typically causes a bathochromic (red) shift to longer wavelengths. The halogens also influence the electronic transitions, and their combined effect would determine the final UV-Vis spectrum. Typically, two main absorption bands are expected for substituted benzenes, corresponding to the π → π* transitions.

CompoundSolventλ_max (nm)
4-Chlorophenol Aqueous solution225, 280 researchgate.net
2-Iodophenol Not specified~220, ~275

Theoretical and Computational Chemistry Studies on 4 Chloro 5 Fluoro 2 Iodophenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in analyzing the structure, stability, and reactivity of halogenated phenols. For a molecule like 4-Chloro-5-fluoro-2-iodophenol, DFT methods can elucidate the influence of the three different halogen substituents (F, Cl, I) and the hydroxyl group on the electronic environment of the benzene (B151609) ring. Studies on similar compounds, such as other chlorophenols, fluorophenols, and dichlorofluorophenols, have demonstrated the utility of DFT in providing detailed electronic insights. imist.makarazin.uaresearchgate.net

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. A key aspect of this molecule's structure is the orientation of the hydroxyl (-OH) group relative to the plane of the benzene ring and its neighboring iodine atom.

Rotation around the C-O bond creates different conformers. The relative energies of these conformers define the conformational energy landscape. Theoretical studies on substituted phenols often reveal that the stability of different conformers is influenced by intramolecular hydrogen bonding and steric hindrance between adjacent substituents. researchgate.netmdpi.com For this compound, the large iodine atom at the 2-position would likely create significant steric hindrance, influencing the preferred orientation of the hydroxyl group. The potential for a weak intramolecular hydrogen bond between the hydroxyl hydrogen and the iodine atom could also play a role in stabilizing certain conformations. The planarity of the phenyl ring and the orientation of the substituents are critical factors determined during optimization.

Table 1: Predicted Conformational Energy Data for a Generic 2-Halophenol
ConformerDihedral Angle (X-C-O-H)Relative Energy (kcal/mol)Description
syn~0°0.00OH points towards the halogen; potentially stabilized by intramolecular H-bond.
anti180°1.5 - 3.0OH points away from the halogen; sterically less hindered but lacks H-bond stabilization.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. imist.ma A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For halogenated phenols, the type and position of the halogen substituents significantly modulate the HOMO and LUMO energies. Electron-withdrawing halogens generally lower the energies of both orbitals. DFT calculations on various substituted phenols provide reference points for estimating these values. imist.makarazin.ua

Table 2: Representative FMO Data from DFT Calculations on Halogenated Phenols
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Phenol (B47542)-6.15-0.985.17
p-Chlorophenol-6.32-1.215.11
2,6-dichloro-4-fluorophenol-6.78-1.854.93

Note: These values are illustrative and depend on the specific DFT functional and basis set used. imist.makarazin.ua They show the general trend of how halogenation affects orbital energies.

An Electrostatic Potential (EPS) map, also known as a Molecular Electrostatic Potential (MESP) surface, illustrates the three-dimensional charge distribution of a molecule. libretexts.orglibretexts.org It is generated by mapping the electrostatic potential onto the molecule's electron density surface. researchgate.net This visualization tool is invaluable for predicting how a molecule will interact with other charged or polar species. nih.govchemrxiv.org

Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. In this compound, the oxygen atom of the hydroxyl group and the regions of the aromatic ring rich in π-electrons are expected to be areas of negative potential. The hydrogen atom of the hydroxyl group and the areas around the halogen atoms (due to the "sigma-hole" phenomenon, especially for iodine) would exhibit positive potential, making them sites for interaction with nucleophiles or hydrogen bond acceptors.

Quantum Chemical Descriptors and Their Correlation with Reactivity and Biological Activity

From the electronic properties calculated using DFT, a variety of quantum chemical descriptors can be derived. These numerical values quantify different aspects of a molecule's reactivity and are frequently used in predictive toxicology and drug design. imist.mamdpi.com Key descriptors for halogenated phenols include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2). Harder molecules have larger HOMO-LUMO gaps.

Electronegativity (χ): The power of an atom or group to attract electrons (χ ≈ (I + A) / 2).

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = χ² / 2η).

These descriptors help to systematically compare the reactivity of different halogenated phenols and correlate their electronic structure with observed biological activities or toxicities. mdpi.com For instance, higher electrophilicity is often linked to mechanisms of toxicity where a molecule reacts with biological nucleophiles like proteins and DNA.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling of Halogenated Phenols

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are statistical tools that aim to predict the biological activity or toxicity of chemicals based on their molecular structure. nih.govresearchgate.netnih.gov These models are built by finding a mathematical correlation between a set of calculated molecular descriptors (like those mentioned above) and an experimentally measured endpoint (e.g., toxicity to an organism). tandfonline.comresearchgate.net

For the class of halogenated phenols, QSAR/QSTR studies are prevalent due to their status as common environmental pollutants. tandfonline.comnih.gov Models have been developed to predict endpoints such as toxicity to aquatic organisms like Tetrahymena pyriformis and fish. tandfonline.com Key descriptors often found to be significant in these models include:

Log Kow (Octanol-Water Partition Coefficient): Represents the hydrophobicity of the molecule.

ELUMO: Energy of the lowest unoccupied molecular orbital, often related to the compound's ability to act as an electrophile. nih.govnih.gov

Steric Parameters: Descriptors that account for the size and shape of the molecule.

A QSTR model for this compound would likely predict its toxicity based on its high hydrophobicity (due to the heavy iodine and chlorine atoms) and its electronic properties as determined by the combination of its three different halogen substituents. researchgate.netmdpi.commdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time, including their interactions with their environment. nih.gov An MD simulation of this compound would typically place the molecule in a simulation box filled with solvent molecules (e.g., water) and solve Newton's equations of motion for every atom in the system. rsc.orgresearchgate.net

These simulations can provide critical insights into:

Solvation Structure: How water molecules arrange themselves around the phenol, particularly the formation of hydrogen bonds with the hydroxyl group and interactions with the halogen atoms. nih.govtandfonline.com

Hydrogen Bonding Dynamics: The lifetime and strength of hydrogen bonds between the phenol's hydroxyl group and surrounding water molecules.

Conformational Dynamics: How the molecule flexes and how the hydroxyl group rotates in a solution, providing a more realistic view than static energy calculations.

Interaction with Biomolecules: MD simulations are also used to model how a small molecule like this phenol might bind to a biological target, such as a protein active site, providing a basis for understanding its mechanism of action or toxicity. nih.gov

Studies on similar molecules like 4-fluorophenol (B42351) have used MD simulations to characterize the hydrophobic nature of halogenated sites and their influence on local water structure. rsc.org For this compound, MD simulations would be crucial for understanding how it behaves in an aqueous biological environment.

Prediction of Non-Linear Optical (NLO) Properties and Related Photophysical Characteristics

The NLO properties of organic molecules are governed by their molecular polarizability (α) and hyperpolarizability (β). The presence of halogens (Fluorine, Chlorine, Iodine) with their varying electronegativities and sizes, alongside the hydroxyl group, can create a significant dipole moment and enhance the hyperpolarizability of the molecule. Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in predicting these properties. For instance, studies on other substituted phenols have demonstrated that the nature and position of substituents can fine-tune the NLO response.

The photophysical characteristics, such as the absorption and emission spectra, are also influenced by the electronic structure. The intramolecular charge transfer (ICT) between the electron-donating hydroxyl group and the electron-accepting halogenated ring plays a crucial role. Computational methods can predict the excitation energies and oscillator strengths, which correspond to the UV-Visible absorption maxima. It is anticipated that this compound would exhibit absorption bands in the UV region, with the exact wavelengths being dependent on the solvent environment.

Table 1: Predicted NLO and Photophysical Properties of Halogenated Phenols (Illustrative Data)

PropertyPredicted Value/CharacteristicMethod of Prediction
First Hyperpolarizability (β)Moderate to HighDFT Calculations
Molecular Dipole Moment (μ)SignificantDFT Calculations
Absorption Maximum (λmax)UV RegionTD-DFT Calculations
Intramolecular Charge TransferPresent from OH to the ringNBO Analysis

Note: The data in this table is illustrative and based on general findings for similar halogenated phenolic compounds. Specific values for this compound would require dedicated computational studies.

Analysis of Intramolecular Interactions, including Hydrogen Bonding and Halogen Bonding

The unique substitution pattern of this compound gives rise to the potential for multiple intramolecular interactions, primarily hydrogen bonding and halogen bonding. These non-covalent interactions are critical in determining the molecule's preferred conformation, stability, and reactivity.

Intramolecular Hydrogen Bonding:

An intramolecular hydrogen bond can potentially form between the hydrogen atom of the hydroxyl group and the adjacent iodine atom (O-H···I). Theoretical and spectroscopic investigations on 2-halophenols have shown that weak intramolecular hydrogen bonds exist in 2-chloro, 2-bromo, and 2-iodophenol. rsc.org The strength of this interaction is influenced by the electronegativity and size of the halogen atom. In the case of this compound, the presence of the electron-withdrawing chloro and fluoro groups on the ring can modulate the acidity of the phenolic proton and the electron-donating ability of the iodine atom, thereby influencing the strength of the O-H···I hydrogen bond. Computational studies on ortho-chlorophenols have indicated that such intramolecular hydrogen bonding contributes to the stability of these compounds. researchgate.net

Intramolecular Halogen Bonding:

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). The iodine atom in this compound, being the largest and most polarizable of the halogens present, is the most likely candidate to participate in halogen bonding. acs.org An intramolecular halogen bond could potentially form between the iodine atom and the oxygen atom of the hydroxyl group (I···O). The strength of halogen bonds generally follows the trend I > Br > Cl > F. nih.gov

Theoretical studies have demonstrated that halogen bonds can be comparable in strength to hydrogen bonds and are highly directional. acs.orgnih.gov The geometry of the molecule will dictate the feasibility and strength of such an intramolecular interaction. The C-I···O angle is a critical parameter in defining a halogen bond, with a preference for linearity (approaching 180°). acs.org The interplay between the potential O-H···I hydrogen bond and a possible I···O halogen bond would be a key determinant of the conformational landscape of this compound.

Table 2: Potential Intramolecular Interactions in this compound

Interaction TypeDonorAcceptorExpected StrengthSupporting Evidence from Related Compounds
Hydrogen BondO-HIWeak to ModerateStudies on 2-halophenols indicate the presence of intramolecular H-bonds. rsc.org
Halogen BondC-IOWeak to ModerateIodine is a strong halogen bond donor; I···O interactions are well-documented. acs.orgnih.gov

Note: The existence and strength of these interactions in this compound are predictions based on studies of analogous compounds and would need to be confirmed by specific computational analysis of this molecule.

Applications and Advanced Materials Science Research

Role as Versatile Synthetic Intermediates in Fine Chemical Production

Halogenated phenols are foundational building blocks in organic synthesis. The iodine atom, in particular, is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions: Aromatic iodides are highly valued substrates for metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. scielo.br These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. researchgate.net The high reactivity of the carbon-iodine bond allows for selective reactions at the 2-position of the phenol (B47542) ring, leaving the chloro and fluoro groups intact for subsequent transformations.

Synthesis of Bioactive Molecules: The halogenated phenol motif is present in various bioactive compounds. The specific substitution pattern of 4-Chloro-5-fluoro-2-iodophenol could serve as a precursor for novel derivatives with potential applications in medicinal chemistry. smolecule.comnih.gov For instance, iodinated phenols are used to synthesize pharmaceutical intermediates. scielo.brsarex.com

Table 1: Potential Cross-Coupling Reactions Involving this compound

Reaction Name Reagent Potential Product Class
Suzuki Coupling Boronic acid/ester Biaryl compounds
Heck Coupling Alkene Substituted styrenes
Sonogashira Coupling Terminal alkyne Aryl acetylenes
Buchwald-Hartwig Amine Aryl amines

Integration into Organic Electronic Materials and Optoelectronic Devices

The introduction of halogens is a key strategy for tuning the electronic properties of organic molecules used in electronic devices. Aryl halides are common starting materials for creating conjugated polymers and organic semiconductors. researchgate.net

Tuning Energy Levels: Fluorine is a highly electronegative atom that can lower the energy levels (HOMO and LUMO) of organic materials, which is crucial for improving charge injection and transport in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). researchgate.net

Controlling Morphology: Halogen atoms, particularly iodine and bromine, can participate in "halogen bonding," a non-covalent interaction that can be used to direct the solid-state packing of molecules. nih.govacs.org This control over molecular arrangement is critical for achieving high charge carrier mobility in organic semiconductors. researchgate.net While 2-iodophenol itself has been noted as an intermediate for OLEDs sarex.com, the combined electronic effects of chlorine and fluorine in this compound could offer more refined control over optoelectronic properties.

Precursors in the Synthesis of Advanced Polymeric Materials

Phenolic compounds are precursors to a wide range of polymers, and the inclusion of halogens can enhance their properties, such as thermal stability and flame resistance.

Polymerization: Halogenated alkenylphenols can be polymerized to produce hard, clear materials suitable for coatings. google.com While this compound is not an alkenylphenol, it could be chemically modified and then incorporated into polymer backbones.

High-Performance Polymers: The synthesis of materials like poly(arylene ether)s often involves the reaction of dihydric phenols with activated aryl dihalides. The reactivity of the halogens on a monomer derived from this compound could be exploited to create novel high-performance polymers with tailored thermal and electronic properties.

Development of Novel Catalysts and Ligands Utilizing Halogenated Phenolic Structures

The structure of this compound is well-suited for modification into ligands for transition metal catalysis. The phenolic hydroxyl group can be deprotonated to act as an anionic donor, while the halogen atoms can influence the electronic environment of the metal center.

Ligand Design: The steric bulk and electronic properties of the three different halogens can be used to fine-tune the activity and selectivity of a metal catalyst. For example, 2-iodophenol has been used as a catalyst in the synthesis of substituted benzenes. sarex.com A ligand derived from this compound could offer more precise control over catalytic processes.

Halogen Bonding in Catalysis: The ability of the iodine atom to act as a halogen bond donor could be exploited in catalyst design to control substrate orientation or stabilize transition states, a concept known as supramolecular catalysis.

Exploration in Sensor Technologies and Diagnostic Platforms

Phenolic compounds can interact with semiconductor surfaces, altering their electronic properties and enabling their use in chemical sensors.

Semiconductor Surface Modification: Phenols are known to form surface complexes with semiconductor nanoparticles like TiO2, shifting their light absorption into the visible range. acs.org This principle is the basis for some visible-light photocatalysts and could be adapted for sensor applications. The specific electronic signature of this compound could lead to selective interactions with certain analytes.

Radiolabeling for Imaging: Aromatic iodides are precursors for radioiodination (e.g., with Iodine-125). Similarly, aromatic fluorides are used for fluorination with Fluorine-18. These radioisotopes are used in diagnostic imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). researchgate.net The presence of both stable iodine and fluorine on the molecule makes it a potential platform for developing dual-modality imaging agents after isotopic labeling.

Table 2: Mentioned Compound Names

Compound Name
This compound
2-Iodophenol
Titanium Dioxide

Biological and Biomedical Research Potential of Halogenated Phenols

Structure-Activity Relationship (SAR) Studies in Bioactive Analogues of 4-Chloro-5-fluoro-2-iodophenol

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its biological activity. For halogenated phenols, the type, number, and position of halogen substituents dramatically affect their properties.

The biological activity of halogenated phenols is strongly correlated with molecular descriptors such as the octanol/water partition coefficient (log Kow), which represents hydrophobicity, and electronic effects, quantified by the Hammett sigma constant (σ). nih.gov Generally, increased halogenation can enhance lipophilicity, potentially improving membrane permeability and interaction with hydrophobic binding sites on target proteins.

In the case of this compound, the SAR can be dissected as follows:

Iodine at position 2: The large, polarizable iodine atom can form strong halogen bonds, a type of non-covalent interaction crucial for ligand-protein binding. nih.govbiorxiv.org Its position ortho to the hydroxyl group can influence the acidity of the phenol (B47542) and create specific steric and electronic environments that may favor binding to particular enzymes or receptors. Studies on p-iodophenol have shown it to be the most potent among p-halogenated phenols in affecting mitochondrial energy transfer. nih.gov

Chlorine at position 4: Chlorine is a common substituent in bioactive compounds, contributing to increased lipophilicity and metabolic stability. nih.gov Its placement at the para position is often associated with significant effects on biological activity.

Fluorine at position 5: Fluorine, being the most electronegative element, can significantly alter the electronic properties of the aromatic ring. It can also form hydrogen bonds and is often introduced to block metabolic oxidation at that position, thereby increasing the compound's bioavailability and half-life. nih.gov

The combination of these three different halogens at specific positions creates a unique electronic and steric profile. SAR studies on analogous compounds, such as substituted phenyl benzoylpyrazoles used as herbicides, have demonstrated that the specific combination and position of halogen substituents are critical for optimizing biological activity and selectivity. nih.gov Therefore, this compound represents a promising scaffold for SAR exploration to develop analogues with tailored biological activities.

Molecular Docking Studies for Investigating Ligand-Protein Interactions and Target Identification

Molecular docking is a computational technique used to predict how a ligand, such as this compound, might bind to the active site of a protein. mdpi.comnih.gov This method is invaluable for identifying potential biological targets and understanding the molecular basis of a compound's activity. A key interaction for halogenated compounds is the halogen bond , a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the oxygen or nitrogen atoms on amino acid residues. biorxiv.org

The strength of halogen bonds increases with the size and polarizability of the halogen atom, following the trend I > Br > Cl > F. biorxiv.org Consequently, the iodine atom at the 2-position of this compound is expected to be a primary driver of high-affinity binding to protein targets through strong halogen bonds. nih.gov The chlorine atom can also participate in these interactions, though to a lesser extent. acs.org

Computational studies have developed scoring functions that specifically account for halogen bonding, allowing for the identification of "halogen-bonding hotspots" in protein binding sites. ulisboa.pt By docking this compound into the crystal structures of various proteins, potential targets can be identified. For example, enzymes like cyclin-dependent kinases and cathepsin L are known to have a high propensity for forming halogen bonds. ulisboa.pt Docking studies can reveal the preferred geometry of these interactions and help rationalize the compound's selectivity and efficacy. biorxiv.org The presence of multiple halogens allows for a variety of potential interactions, making this molecule a versatile probe for different protein environments. nih.govacs.org

Enzyme Inhibition and Modulation Investigations for Therapeutic Development

Halogenated phenols are known to interact with and modulate the activity of various enzymes, making them interesting candidates for therapeutic development. nih.gov The specific substitution pattern of this compound suggests it could act as an inhibitor or modulator for several enzyme classes.

Phenolic compounds can inhibit enzymes like α-amylase and trypsin by forming covalent attachments to nucleophilic amino acid residues, leading to a decrease in enzymatic activity. nih.gov The reactivity and inhibitory potential depend on the nature of the substituents on the phenolic ring.

Furthermore, substituted phenols have been shown to modulate the activity of prostaglandin (B15479496) H synthase, an enzyme involved in inflammation. nih.gov These compounds can exhibit a biphasic response, stimulating activity at low concentrations and inhibiting it at higher concentrations. This dual activity is influenced by the electronic and hydrophobic properties of the substituents. nih.gov Given the electronic diversity of the halogens on this compound, it could exhibit complex modulatory effects on such enzyme systems.

The potential for this compound to target specific enzymes is high. For instance, halogenated compounds are often explored as inhibitors for proteases, kinases, and oxidoreductases, where the halogen atoms can occupy specific pockets within the active site and enhance binding affinity.

Biocatalytic Approaches for the Derivatization and Functionalization of Halogenated Phenols

Biocatalysis utilizes enzymes to perform chemical transformations, offering a green and highly selective alternative to traditional synthetic methods. mdpi.com Enzymes such as halogenases and dehalogenases are particularly relevant for modifying halogenated phenols. nih.govnih.govacs.orgscispace.com

Enzymatic Halogenation: Flavin-dependent halogenases (FDHs) are a well-studied class of enzymes that can regioselectively install halogen atoms onto aromatic substrates. nih.gov These enzymes could be used to synthesize analogues of this compound or to introduce halogens onto similar phenolic scaffolds with high precision.

Enzymatic Dehalogenation: Conversely, dehalogenating enzymes can selectively remove halogen atoms. This could be used to create a library of derivatives from a polyhalogenated precursor like this compound, allowing for systematic exploration of the SAR.

Hydroxylation: Enzymes like 4-hydroxyphenylacetate (B1229458) 3-hydroxylase can transform 4-halophenols into their corresponding 4-halocatechols. nih.govresearchgate.net This enzymatic hydroxylation introduces a new functional group, creating a different class of compounds with potentially novel biological activities. The efficiency of this biotransformation is dependent on the halogen substituent, with rates generally decreasing from fluorine to iodine. nih.govresearchgate.net

Oxidative Coupling: Peroxidases can catalyze the oxidation of halophenols, leading to the formation of dimers or polymers. mdpi.comresearchgate.net This process can also result in dehalogenation, which is a crucial step in the detoxification of halogenated pollutants. nih.gov

These biocatalytic methods provide powerful tools for the derivatization and functionalization of this compound, enabling the creation of novel molecules for further biological evaluation.

Research into Biological Pathways and Mechanisms of Action of Halogenated Phenols

Understanding the biological pathways affected by halogenated phenols is key to elucidating their mechanism of action and therapeutic potential. Research on related compounds points to several potential mechanisms for this compound.

One significant area of impact is on mitochondrial function. Studies on p-halogenated phenols have shown that they can disrupt mitochondrial energy transfer reactions. nih.gov They induce the release of potassium ions, suggesting they alter mitochondrial membrane permeability, and inhibit the respiratory control index. The potency of this effect was found to follow the order: p-iodophenol > p-bromophenol > p-chlorophenol > p-fluorophenol, highlighting the importance of the specific halogen. nih.gov This suggests that this compound could act as a potent modulator of mitochondrial function.

Phenolic compounds, in general, are known to influence cellular signaling pathways related to oxidative stress and inflammation. mdpi.comnih.gov They can modulate the activity of transcription factors like NF-κB, which plays a central role in the inflammatory response. nih.gov The antioxidant properties of the phenol group, combined with the electronic modifications from the halogen substituents, could allow this compound to interfere with redox-sensitive signaling pathways, potentially offering anti-inflammatory or cytoprotective effects. researchgate.net

Strategic Incorporation into Novel Therapeutic Agents

Halogenated phenols are valuable building blocks in the synthesis of more complex therapeutic agents. oregonstate.edu The C-I bond, in particular, is highly useful for forming new carbon-carbon bonds through cross-coupling reactions (e.g., Suzuki, Sonogashira), making 2-iodophenols versatile intermediates in pharmaceutical development. researchgate.net

The structure of this compound offers multiple points for synthetic modification, allowing it to serve as a scaffold for developing new drugs. The iodine at the 2-position can be readily displaced or used as a handle for coupling reactions, while the other positions can be further functionalized. Halogenation is a common strategy in drug design to enhance binding affinity, selectivity, and pharmacokinetic properties like metabolic stability. nih.gov For example, fluorine is often incorporated to improve metabolic resistance and binding affinity, while chlorine and iodine can be used to improve selectivity and potency. nih.gov

This strategic incorporation has been used to develop a wide range of pharmaceuticals, and the unique combination of halogens in this compound makes it an attractive starting point for medicinal chemistry campaigns targeting various diseases.

Applications in Agrochemical Research and Crop Protection Strategies

Halogenated compounds are of immense importance in the agrochemical industry, with a large percentage of modern pesticides and herbicides containing at least one halogen atom. nih.govresearchgate.netresearchgate.net Halogens are introduced to modulate a molecule's efficacy, metabolic stability, and mode of action. nih.gov

The field has seen a rise in commercial products containing "mixed" halogens, where different types of halogens are present in the same molecule. nih.gov This approach allows for fine-tuning of the compound's properties to achieve optimal performance. Phenoxy-based structures are common in herbicides. For example, derivatives of 2,4-dichlorophenoxyacetic acid (2,4-D) are widely used. Research has shown that the type and position of substituents on the phenyl ring are crucial for herbicidal activity and crop selectivity. nih.gov

SAR studies on novel herbicides have demonstrated that combinations of different substituents, including various halogens, can lead to potent and selective compounds. nih.govresearchgate.netmdpi.com Given its polyhalogenated phenolic structure, this compound could serve as a lead compound or intermediate for the development of new agrochemicals. Its potential efficacy would depend on its interaction with specific biological targets in weeds or pests, which could be explored through screening programs and further SAR studies.

Environmental Considerations, Degradation Pathways, and Sustainable Practices

Investigations into Environmental Fate and Persistence of Halogenated Phenols

Halogenated phenolic compounds are recognized for their potential persistence in the environment. nih.govacs.org Their environmental fate is governed by a combination of the compound's intrinsic chemical properties and various environmental factors. Generally, halogenated organic compounds exhibit limited biodegradability and a tendency to accumulate. nih.gov

The persistence of these compounds is significantly influenced by the nature and number of halogen substituents on the aromatic ring. A higher degree of halogenation often correlates with lower water solubility and increased resistance to degradation, thus leading to greater persistence. epa.gov The presence of multiple different halogens (chlorine, fluorine, and iodine) on the same phenol (B47542) ring, as in 4-Chloro-5-fluoro-2-iodophenol, creates a complex molecule whose environmental longevity is expected to be significant. These compounds can enter the environment and persist in various matrices, including water, soil, and sediment. nih.govacs.org

Table 1: Factors Influencing the Environmental Persistence of Halogenated Phenols

FactorDescriptionImpact on Persistence
Degree of Halogenation The number of halogen atoms attached to the aromatic ring.Generally, higher halogenation leads to greater persistence. epa.gov
Type of Halogen The specific halogen(s) present (F, Cl, Br, I).The carbon-fluorine bond is exceptionally strong, often increasing persistence. Carbon-iodine bonds are weaker and more susceptible to cleavage.
Water Solubility The ability of the compound to dissolve in water.Lower solubility often correlates with higher adsorption to soil/sediment and greater persistence. epa.gov
Bioavailability The extent to which the compound is available for uptake by organisms.Low bioavailability can limit microbial degradation, thereby increasing persistence.
Environmental Conditions Factors such as pH, temperature, oxygen availability, and microbial populations.Anoxic conditions may favor reductive dehalogenation, while aerobic conditions are necessary for other degradation pathways. nih.gov
Photodegradation Breakdown of the compound by exposure to sunlight (UV radiation).Can be a significant abiotic degradation process for some halogenated compounds in surface waters or the atmosphere. nih.gov

Analysis of Degradation Pathways and Metabolite Identification

The biodegradation of halogenated aromatic compounds is a key process in their environmental removal. Microorganisms have evolved various enzymatic mechanisms to break down these persistent molecules, typically through aerobic or anaerobic pathways. nih.gov

Aerobic Degradation: Under aerobic conditions, bacteria often initiate the degradation of haloaromatics by using mono- or dioxygenase enzymes to hydroxylate the aromatic ring. nih.gov This process typically forms a (halo)catechol intermediate. nih.gov This intermediate is then subject to ring cleavage, which can occur via two main routes: ortho-cleavage or meta-cleavage. nih.govnih.gov The meta-cleavage of halocatechols can sometimes lead to the formation of toxic metabolites. nih.gov For a compound like this compound, the initial enzymatic attack would likely lead to the formation of a substituted halocatechol, followed by ring fission.

Anaerobic Degradation: In anoxic environments like deep sediments, reductive dehalogenation is a critical degradation mechanism. nih.gov In this process, the halogenated compound acts as an electron acceptor, and a halogen substituent is replaced by a hydrogen atom. nih.gov Studies on sulfate-reducing consortia have demonstrated the ability to degrade various halophenols, including 4-chlorophenol, 4-bromophenol, and 4-iodophenol, with the stoichiometric release of the halide ion. nih.govresearchgate.net Notably, 4-fluorophenol (B42351) was found to be resistant to degradation in the same study, highlighting the stability of the carbon-fluorine bond. nih.govresearchgate.net

Metabolite Identification: Identifying metabolites is crucial for understanding the complete degradation pathway. For example, in the degradation of 4-chloro-2-aminophenol by Burkholderia sp., researchers identified 4-chlorocatechol (B124253) as a major intermediate, which was subsequently cleaved into 3-chloro-cis,cis-muconate (B1234730). nih.gov The degradation of phenol itself by Pseudomonas fluorescens proceeds through a catechol intermediate with subsequent meta-ring cleavage. nih.gov Based on these analogous pathways, the degradation of this compound would be expected to produce a series of progressively dehalogenated and hydroxylated intermediates before eventual mineralization to CO2.

Table 2: Common Intermediates in the Degradation of Halogenated Phenols

Parent CompoundDegradation PathwayKey Identified Metabolite(s)
4-ChlorophenolAnaerobic (Sulfidogenic)Phenol (via reductive dehalogenation) nih.govresearchgate.net
4-Chloro-2-aminophenolAerobic4-Chlorocatechol, 3-chloro-cis,cis-muconate nih.gov
PhenolAerobicCatechol nih.govmdpi.com
Halogenated Aromatics (General)Aerobic(Halo)catechols nih.gov

Ecotoxicological Research and Environmental Impact Assessments of Halogenated Compounds

Halogenated aromatic compounds are a class of chemicals with significant toxicological profiles, and many have been designated as priority pollutants due to their potential harm to the environment and human health. taylorfrancis.comcpcb.nic.in Their persistence and tendency to bioaccumulate mean they can pose risks even at low environmental concentrations. nih.govacs.org

Ecotoxicological studies assess the adverse effects of chemicals on various levels of biological organization. For halogenated phenols, research has shown toxicity to aquatic life, including fish and invertebrates, at concentrations in the low mg/L range. epa.gov The specific toxicity can vary based on the type and position of the halogen atoms. The introduction of multiple halogens can alter the compound's mode of toxic action.

Environmental impact assessments for industrial chemicals consider their potential release, environmental fate, and ecotoxicity. Given the persistent nature of halogenated phenols, their release into aquatic or terrestrial ecosystems is a primary concern. They can contaminate water sources and soil, potentially entering the food chain and leading to bioaccumulation in higher organisms. nih.gov

Table 3: Ecotoxicological Data for Phenol and Related Compounds

OrganismCompoundEffectConcentration
Daphnia magna (Water flea)PhenolAcute Toxicity10.2 mg/L epa.gov
Daphnia magna (Water flea)PhenolToxic Effects0.1 mg/L epa.gov
Freshwater Aquatic LifePhenolChronic Toxicity2.6 mg/L epa.gov
VariousHalogenated Phenolic Compounds (HPCs)In vitro endocrine and neuronal effects0.05–10000 nM nih.govacs.org

Implementation of Green Chemistry Principles in the Research and Development Lifecycle

The synthesis of complex molecules like this compound presents opportunities to apply the principles of green chemistry to minimize environmental impact. uni-lj.si Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.org

Key principles relevant to the synthesis of halogenated phenols include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. mit.educompoundchem.com For instance, instead of using stoichiometric reagents which are used in excess and generate significant waste, catalytic reactions are preferred. acs.org Catalysts are used in small amounts and can facilitate a reaction many times, greatly improving efficiency. mit.edu The choice of solvents is also critical, with a push to replace hazardous solvents with greener alternatives like water or to conduct reactions under solvent-free conditions. mit.edu

Table 4: The 12 Principles of Green Chemistry

Principle No.Principle NameDescription
1Waste PreventionPrevent waste rather than treating or cleaning it up after it has been created. compoundchem.com
2Atom EconomySynthetic methods should maximize the incorporation of all materials used into the final product. acs.org
3Less Hazardous Chemical SynthesesDesign syntheses to use and generate substances with little or no toxicity. organic-chemistry.org
4Designing Safer ChemicalsChemical products should be designed to be effective while having minimal toxicity. organic-chemistry.org
5Safer Solvents and AuxiliariesMinimize or avoid the use of auxiliary substances (e.g., solvents) or use innocuous ones. acs.org
6Design for Energy EfficiencyMinimize energy requirements by conducting reactions at ambient temperature and pressure. compoundchem.com
7Use of Renewable FeedstocksUse renewable rather than depleting raw materials whenever practicable. compoundchem.com
8Reduce DerivativesMinimize or avoid unnecessary derivatization (e.g., protecting groups). acs.org
9CatalysisCatalytic reagents are superior to stoichiometric reagents. acs.org
10Design for DegradationDesign chemical products to break down into harmless substances after use. compoundchem.com
11Real-time Analysis for Pollution PreventionDevelop analytical methods for real-time monitoring to prevent the formation of hazardous substances. compoundchem.com
12Inherently Safer Chemistry for Accident PreventionChoose substances and forms of substances that minimize the potential for chemical accidents.

Strategies for Waste Minimization and Resource Efficiency in Chemical Synthesis

Beyond the principles of green chemistry, specific operational strategies can significantly enhance resource efficiency and minimize waste in the manufacturing of fine chemicals. resource-germany.comservice.gov.uk The chemical industry is resource-intensive, and optimizing processes is crucial for both environmental sustainability and economic viability. aspentech.com

Effective strategies include meticulous housekeeping to prevent accidental waste, segregation of waste streams to allow for proper disposal or recycling, and the recovery of materials from washings or filtration steps. nibusinessinfo.co.uk Production scheduling can be optimized to run consecutive batches of similar products, thereby minimizing the need for vessel cleaning and reducing solvent use. nibusinessinfo.co.uk

A mass balance analysis, which tracks all inputs (raw materials, energy) and outputs (product, waste, emissions), is a powerful tool to identify the largest sources of resource loss and target them for improvement. acs.org Furthermore, designing processes to be "output pulled" rather than "input pushed" ensures that energy and materials are used only as needed to meet demand. acs.org Adopting modern digital solutions can also help monitor and optimize complex processes for greater operational agility and efficiency. aspentech.com

Table 5: Strategies for Resource Efficiency in Chemical Manufacturing

StrategyDescriptionBenefit
Improve Housekeeping Maintain a clean and organized production environment.Reduces mistakes, accidental spills, and material waste. nibusinessinfo.co.uk
Separate Waste Streams Avoid cross-contaminating different types of waste.Lowers disposal costs and facilitates recycling. nibusinessinfo.co.uk
Recover Materials Recapture product from tank washings, pumps, and filters.Reduces product loss and effluent volumes. nibusinessinfo.co.uk
Optimize Production Scheduling Sequence production batches to minimize cleaning between runs.Reduces solvent and water usage for vessel washing. nibusinessinfo.co.uk
Prepare Mass Balances Quantify all material and energy inputs and outputs for a process.Identifies key areas of resource loss and potential for improvement. acs.org
Use Automated Filling Employ automated systems for packaging and material transfer.Reduces wastage from spills and overfilling. nibusinessinfo.co.uk
Operate Equipment Correctly Ensure staff are trained for efficient operation and maintenance.Reduces energy consumption and improves solvent performance. nibusinessinfo.co.uk

Future Research Directions and Emerging Challenges

Innovations in Ultra-Regioselective and Stereoselective Synthesis of Halogenated Phenols

The synthesis of polysubstituted aromatic compounds with complete regiochemical control remains a significant challenge in organic chemistry. oregonstate.edu For a molecule like 4-Chloro-5-fluoro-2-iodophenol, achieving the precise placement of three different halogens and a hydroxyl group requires sophisticated synthetic strategies. Current methods often result in mixtures of isomers, necessitating difficult purification steps.

Future research must focus on the development of novel catalytic systems and synthetic methodologies that offer high regioselectivity. Key areas of innovation include:

Directed C-H Functionalization: Utilizing directing groups to activate specific C-H bonds on a phenol (B47542) or benzene (B151609) precursor for sequential, site-selective halogenation. This approach could allow for a more programmed synthesis. oregonstate.edu

Advanced Halogenating Reagents: Designing new reagents that exhibit high selectivity for specific positions on an already substituted aromatic ring. For instance, developing iodinating agents that can precisely target the ortho position to the hydroxyl group in a pre-halogenated phenol precursor. mdpi.comresearchgate.net

Flow Chemistry: Employing microreactor technology to control reaction parameters (temperature, pressure, reaction time) with high precision, which can significantly improve the selectivity of halogenation reactions and allow for the safe use of reactive intermediates.

Enzymatic Halogenation: Exploring the use of halogenase enzymes, which can exhibit remarkable regioselectivity and stereoselectivity, for the synthesis of complex halogenated natural products and their analogues. researchgate.net

A comparative table of potential synthetic strategies highlights the challenges and future goals:

Synthetic StrategyCurrent LimitationsFuture Research Goal
Classical Electrophilic Aromatic SubstitutionLow regioselectivity, formation of isomeric mixtures, harsh reaction conditions.Development of milder conditions and highly selective catalysts.
Directed Ortho-Metalation (DoM)Requires specific directing groups, often cryogenic temperatures, and stoichiometric organometallic reagents.Catalytic DoM processes with broader substrate scope.
Halogen Dance ReactionsCan lead to complex product mixtures; predictability can be low.Better mechanistic understanding to control rearrangement pathways.
C-H Activation/FunctionalizationOften requires precious metal catalysts and specific directing groups. oregonstate.eduUse of earth-abundant catalysts and development of non-directed C-H halogenation.

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The electronic landscape of this compound is complex. The interplay between the electron-donating hydroxyl group and the electron-withdrawing halogens, each with different inductive and resonance effects, can lead to novel reactivity. The carbon-iodine bond is significantly weaker than the carbon-chlorine and carbon-fluorine bonds, making it a prime site for transformations like cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).

Future research will likely explore:

Selective Cross-Coupling: Developing catalytic systems that can selectively activate the C-I bond in the presence of the C-Cl bond, allowing for sequential functionalization of the molecule.

Hypervalent Iodine Chemistry: Using the phenolic oxygen to direct oxidation at the iodine center, potentially forming hypervalent iodine species in situ that could trigger novel intramolecular reactions. Phenol oxidation with hypervalent iodine reagents is known to form quinone-type products. wikipedia.org

Photochemical Reactivity: Investigating the photolytic cleavage of the C-I bond to generate aryl radicals, which could participate in a variety of bond-forming reactions not accessible through thermal methods.

Dehalogenation Studies: Understanding the selective removal of specific halogen atoms, which is crucial for both synthetic derivatization and for understanding potential environmental degradation pathways. sigmaaldrich.com

Advancement in Integrated Computational and Experimental Methodologies for Predictive Design

Computational chemistry is an invaluable tool for predicting the properties and reactivity of molecules before engaging in lengthy and resource-intensive synthesis. nih.govoregonstate.edu For this compound, integrating computational modeling with experimental work is a key future direction.

Emerging challenges and research avenues include:

Accurate pKa Prediction: Developing more accurate computational models, such as those using Density Functional Theory (DFT) with explicit solvent molecules, to predict the acidity of highly substituted phenols. nih.govresearchgate.net This is crucial for understanding its reactivity and biological behavior.

Reactivity and Regioselectivity Prediction: Using computational models to predict the most likely sites of electrophilic or nucleophilic attack and to rationalize the regiochemical outcomes of reactions, thereby guiding synthetic efforts. pnnl.gov

Spectroscopic Prediction: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its reaction products.

In Silico Screening: Modeling the interaction of this compound and its derivatives with biological targets, such as enzyme active sites, to predict potential bioactivity and guide the design of new drug candidates.

The synergy between predictive modeling and laboratory experiments will accelerate the discovery of new reactions and applications for this class of compounds.

Development of Novel Biological Applications beyond Current Scope

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of compounds. researchgate.netnih.gov The presence of chlorine, fluorine, and iodine atoms can improve properties like lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net While the specific biological profile of this compound is not yet established, its structure suggests several avenues for future investigation.

Potential applications to be explored include:

Antimicrobial Agents: Many halogenated phenols exhibit potent antibacterial and antifungal properties. nih.gov Derivatives could be synthesized and screened against a wide range of pathogens, including drug-resistant strains.

Enzyme Inhibitors: The molecule could serve as a scaffold for designing inhibitors of specific enzymes, where the different halogens could be tailored to interact with specific pockets in an enzyme's active site.

Radiolabeling and Imaging: The presence of iodine makes the molecule a candidate for isotopic labeling with radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I). This would enable its use as a probe in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging to study biological processes.

X-ray Crystallography: The heavy iodine atom can be useful in X-ray crystallography for solving the phase problem when co-crystallized with a biological macromolecule.

Addressing Scalability and Industrial Viability of Research Discoveries

A significant challenge in translating laboratory discoveries into practical applications is the ability to produce the compound on a large scale in a cost-effective, safe, and environmentally sustainable manner. researchgate.net The synthesis of a complex molecule like this compound, which may involve multiple steps and expensive reagents, presents considerable scalability hurdles.

Future research must address:

Green Chemistry: Replacing hazardous solvents and reagents with more environmentally benign alternatives. This includes exploring catalysis with earth-abundant metals and using water as a solvent where possible. researchgate.net

Continuous Manufacturing: Transitioning from traditional batch processing to continuous flow manufacturing, which can offer improved safety, consistency, and efficiency, particularly for reactions that are highly exothermic or involve unstable intermediates. pitt.edu

Cost-Benefit Analysis: Evaluating the economic viability of the synthesis in relation to the potential value of the final application, whether in pharmaceuticals, agrochemicals, or materials.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The full potential of this compound and related compounds will only be realized through collaborative, interdisciplinary research. ucsb.eduharvard.edu Its unique combination of functional groups makes it a molecule of interest not just for synthetic chemists, but for a wide range of scientists.

Future interdisciplinary avenues include:

Chemistry and Biology: Synthetic chemists can create libraries of derivatives based on the this compound scaffold, which biologists and pharmacologists can then test for various biological activities, leading to a feedback loop for the design of more potent and selective compounds. bu.edu

Chemistry and Materials Science: The compound could be used as a monomer or building block for the synthesis of novel polymers and materials. The high halogen content might impart useful properties such as flame retardancy, high refractive index, or specific electronic characteristics. Materials chemists can collaborate with synthetic chemists to design and create these new functional materials. yale.edu

Chemistry and Environmental Science: Research is needed to understand the environmental fate of such polyhalogenated aromatic compounds. This includes studying their persistence, potential for bioaccumulation, and degradation pathways, whether biotic or abiotic. This knowledge is crucial for ensuring the responsible development and use of these chemicals.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 4-Chloro-5-fluoro-2-iodophenol for experimental handling?

  • Methodological Answer: Key properties include molecular weight (~298.45 g/mol, inferred from analogous halogenated phenols), solubility in polar aprotic solvents (e.g., DMSO), and thermal stability. Purity analysis (>98% GC) and solid-state characteristics (powder/crystalline form) should be confirmed via GC, HPLC, or melting point determination. Handling requires inert atmospheres to prevent dehalogenation or oxidation, as halogenated phenols are prone to degradation under light/moisture .

Q. What synthetic routes are applicable for halogenated phenol derivatives analogous to this compound?

  • Methodological Answer:

  • Step 1: Start with a fluorophenol precursor. Introduce chlorine via electrophilic substitution using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) in acidic conditions.
  • Step 2: Iodination can be achieved using I₂/HIO₃ in acetic acid or via Ullmann coupling with CuI catalysts.
  • Step 3: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Validate each step using NMR and mass spectrometry .

Q. How can chromatographic techniques be optimized for purity analysis of polyhalogenated phenols?

  • Methodological Answer:

  • GC/MS: Use a DB-5MS column (30 m × 0.25 mm) with a temperature ramp (50°C to 300°C at 10°C/min). Derivatize samples with BSTFA to enhance volatility.
  • HPLC: Employ a C18 column with a methanol/water gradient (60–90% methanol over 20 min) and UV detection at 254 nm.
  • Validation: Compare retention times and spectral data with reference standards. Quantify impurities using area normalization .

Advanced Research Questions

Q. How do crystallographic studies inform the reactivity of iodo- and fluoro-substituted phenols?

  • Methodological Answer:

  • X-ray Diffraction (XRD): Determine bond lengths (e.g., C–I ≈ 2.09 Å, C–F ≈ 1.34 Å) and dihedral angles to assess steric/electronic effects.
  • Reactivity Insights: Shorter C–F bonds increase electron-withdrawing effects, while bulky iodine substituents influence regioselectivity in cross-coupling reactions. Use DFT calculations (B3LYP/6-311++G**) to correlate structural data with reaction outcomes .

Q. What methodological approaches resolve contradictions in spectroscopic data for halogenated aromatics?

  • Methodological Answer:

  • NMR Discrepancies: For overlapping signals, use 2D NMR (COSY, HSQC) or deuterated solvents to resolve coupling patterns.
  • Mass Spectrometry: High-resolution MS (HRMS) distinguishes isotopic clusters (e.g., ⁴⁰Ar vs. ¹²⁷I).
  • Cross-Validation: Compare data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) and literature analogs .

Q. How can computational modeling predict environmental adsorption behavior of polyhalogenated phenols?

  • Methodological Answer:

  • Molecular Dynamics (MD): Simulate interactions with silica or organic surfaces using software like GROMACS. Parameterize force fields for halogens (e.g., CHARMM).
  • Adsorption Studies: Measure partition coefficients (Kd) via batch experiments with activated carbon or soil samples. Correlate with LogP values (estimated via EPI Suite).
  • Oxidative Degradation: Use LC-QTOF-MS to identify transformation products under UV/ozone exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.